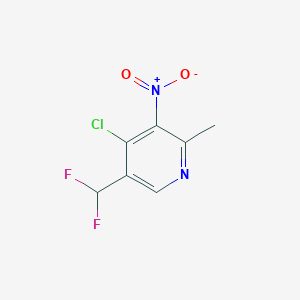![molecular formula C12H17NO2 B14136390 2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol](/img/structure/B14136390.png)
2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol is an organic compound with the molecular formula C12H17NO2. It is a pale yellow oil with a molecular weight of 207.27 g/mol . This compound is primarily used in laboratory settings for research purposes and is not intended for pharmaceutical, cosmetic, or food additive applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol typically involves the reaction of benzyl chloride with ethanolamine to form 2-(N-benzylamino)ethanol. This intermediate is then reacted with epichlorohydrin under controlled conditions to yield the final product . The reaction conditions include maintaining a temperature range of 70-80°C and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is often purified using distillation or recrystallization techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxiranyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzyl ketone derivatives.
Reduction: Benzyl alcohol or benzylamine derivatives.
Substitution: Various substituted ethanolamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although not used in pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol involves its interaction with specific molecular targets. The oxiranyl group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylaminoethanol: Similar structure but lacks the oxiranyl group, making it less reactive in certain chemical reactions.
N-Benzyl-N-methylethanolamine: Contains a methyl group instead of the oxiranyl group, altering its chemical properties and reactivity.
Uniqueness
2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol is unique due to the presence of the oxiranyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-[benzyl(oxiran-2-ylmethyl)amino]ethanol |
InChI |
InChI=1S/C12H17NO2/c14-7-6-13(9-12-10-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |
Clave InChI |
JMSXDKVGNSJVQG-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CN(CCO)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-2-hydroxy-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14136308.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136317.png)
![2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B14136318.png)



![5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14136340.png)



![2-[1-(1,3-Benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile](/img/structure/B14136366.png)

![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)

